5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol
CAS No.: 52494-32-3
Cat. No.: VC3889412
Molecular Formula: C9H9N3S2
Molecular Weight: 223.3 g/mol
* For research use only. Not for human or veterinary use.
![5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol - 52494-32-3](/images/structure/VC3889412.png)
Specification
CAS No. | 52494-32-3 |
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Molecular Formula | C9H9N3S2 |
Molecular Weight | 223.3 g/mol |
IUPAC Name | 5-(3-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
Standard InChI | InChI=1S/C9H9N3S2/c1-6-3-2-4-7(5-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13) |
Standard InChI Key | DRCBGFQZMQJJJL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC2=NNC(=S)S2 |
Canonical SMILES | CC1=CC(=CC=C1)NC2=NNC(=S)S2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
5-m-Tolylamino-[1,3,] thiadiazole-2-thiol belongs to the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles known for diverse pharmacological activities. Its IUPAC name is 5-(3-methylanilino)-3H-1,3,4-thiadiazole-2-thione, and its structure features:
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A five-membered thiadiazole ring with sulfur and nitrogen atoms at positions 1, 3, and 4.
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A 3-methylphenylamino substituent at position 5.
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A thione group (-S-) at position 2, which can tautomerize to a thiol form (-SH) .
The compound’s exact mass is 223.024 g/mol, with a polar surface area (PSA) of 101.04 Ų and a LogP value of 3.3257, indicating moderate lipophilicity . X-ray diffraction studies of analogous thiadiazoles reveal planar geometries stabilized by π-π stacking and C=S-π interactions, which may influence its reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 223.32 g/mol | |
Density | 1.42 g/cm³ | |
Boiling Point | 331°C at 760 mmHg | |
LogP | 3.3257 | |
Exact Mass | 223.024 g/mol |
Synthesis and Reaction Pathways
Historical Synthesis by Chu et al.
The first reported synthesis of 5-m-Tolylamino-[1, thiadiazole-2-thiol involved the cyclocondensation of 3-methylphenyl thiourea with carbon disulfide in alkaline medium. The reaction proceeds via the formation of a thiosemicarbazide intermediate, followed by intramolecular cyclization under acidic conditions . Key steps include:
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Thiosemicarbazide Formation: Reaction of 3-methylaniline with thiourea yields -thiosemicarbazide.
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Cyclization: Treatment with hydrochloric acid promotes ring closure to form the thiadiazole core .
Modern Synthetic Modifications
Recent methodologies leverage hydrazine hydrate and isothiocyanates to optimize yield and purity. For example, p-tolylisothiocyanate reacts with hydrazide derivatives in methanol under reflux to form thiosemicarbazides, which undergo cyclization in acidic or alkaline media to yield thiadiazoles . Spectral validation is critical:
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IR Spectroscopy: Bands at 1,661 cm (C=O amide) and 3,269 cm (N-H stretch) .
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-NMR: Signals at 9.0 ppm (N-H) and 7.2–7.5 ppm (aromatic protons) .
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
The compound’s high boiling point (331°C) and density (1.42 g/cm³) suggest suitability for high-temperature applications. It is sparingly soluble in polar solvents like water but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Tautomerism and Reactivity
The thione-thiol tautomerism influences its chemical behavior. In the solid state, the thione form predominates, stabilized by hydrogen bonding. In solution, equilibrium shifts toward the thiol form, enhancing nucleophilic reactivity at the sulfur center .
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